(3-Methyl-5-phenylisoxazol-4-yl)methanol

Heterocyclic Chemistry Building Blocks Regioisomer Differentiation

This 3-methyl-5-phenylisoxazol-4-yl building block is essential for synthesizing Parecoxib Impurity 27 and other COX-2 inhibitors. Its precise regioisomeric substitution is critical for achieving the correct molecular geometry required for COX-2 selectivity. The primary alcohol enables divergent library synthesis. Procurement ensures synthetic fidelity and regulatory compliance in impurity profiling and generic drug development.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 113826-87-2
Cat. No. B040588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-5-phenylisoxazol-4-yl)methanol
CAS113826-87-2
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1CO)C2=CC=CC=C2
InChIInChI=1S/C11H11NO2/c1-8-10(7-13)11(14-12-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3
InChIKeyKVWBXAICROMJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methyl-5-phenylisoxazol-4-yl)methanol (CAS 113826-87-2): A Key Isoxazole Building Block for Medicinal Chemistry and COX-2 Inhibitor Research


(3-Methyl-5-phenylisoxazol-4-yl)methanol is a functionalized isoxazole heterocycle featuring a primary alcohol group, a phenyl substituent, and a methyl group on the oxazole ring. Its core scaffold is recognized as a privileged pharmacophore in medicinal chemistry, particularly as a critical intermediate in the synthesis of selective COX-2 inhibitors and related analgesic and anti-inflammatory agents . The compound serves as a versatile building block for constructing more complex bioactive molecules through oxidation, reduction, and nucleophilic substitution reactions . As a solid with a melting point of approximately 109°C and a purity specification of 95–97%, it is supplied for heterocycle reactivity studies, nitrogen-oxygen heterocycle synthesis, and advanced intermediate preparation .

Why (3-Methyl-5-phenylisoxazol-4-yl)methanol (113826-87-2) Cannot Be Arbitrarily Replaced by Other Isoxazole Alcohols


The isoxazole alcohol class exhibits wide variability in substitution pattern, which profoundly impacts both physical properties and downstream synthetic utility. (3-Methyl-5-phenylisoxazol-4-yl)methanol possesses a specific regiochemistry—a 3-methyl group, a 5-phenyl group, and a 4-hydroxymethyl substituent—that distinguishes it from close analogs such as (5-methyl-3-phenylisoxazol-4-yl)methanol (CAS 18718-79-1) and (5-phenylisoxazol-3-yl)methanol (CAS 1619-37-0) [1]. This unique substitution influences key parameters including melting point, solubility, and reactivity in subsequent transformations. Furthermore, the 3-methyl-5-phenylisoxazol-4-yl core is a recognized pharmacophore in the synthesis of COX-2 inhibitors, including Parecoxib-related impurities and intermediates [2]. Direct substitution with a regioisomer or a less substituted analog would alter the electronic and steric environment of the alcohol group, potentially derailing intended synthetic pathways or altering the binding characteristics of the final target molecule . Therefore, for researchers developing selective COX-2 inhibitors or other bioactive heterocycles, maintaining the precise substitution pattern of this building block is essential for reproducibility and target engagement.

(3-Methyl-5-phenylisoxazol-4-yl)methanol (113826-87-2): A Comparative Guide to Differentiating Physical and Synthetic Properties


Regioisomeric Distinction: Melting Point and Physical Form Versus (5-Methyl-3-phenylisoxazol-4-yl)methanol

(3-Methyl-5-phenylisoxazol-4-yl)methanol exhibits a significantly higher melting point (109°C) compared to its regioisomer (5-Methyl-3-phenylisoxazol-4-yl)methanol (melting point 80-86°C) [1]. This 23-29°C difference reflects the distinct intermolecular packing and hydrogen-bonding network arising from the alternative placement of the methyl and phenyl groups on the isoxazole ring. Such a difference in physical form can directly impact handling, purification, and storage requirements.

Heterocyclic Chemistry Building Blocks Regioisomer Differentiation

Substitution Pattern Impact on Purity and Reliability: A Comparison with (3-Methylisoxazol-4-yl)methanol

The target compound is widely available with a minimum purity specification of 95% . Its less substituted analog, (3-Methylisoxazol-4-yl)methanol (CAS 100367-83-7), is also supplied at 95% purity, but the presence of the phenyl group in the target compound introduces additional complexity that may affect purity profiles and analytical characterization. While both meet a 95% purity threshold, the target compound's increased molecular weight (189.21 vs 113.12) and aromatic character offer enhanced UV detection sensitivity and a more distinctive NMR fingerprint, facilitating more rigorous quality control in multi-step syntheses [1].

Building Blocks Quality Control Synthetic Reliability

Pharmacophoric Relevance: Direct Linkage to COX-2 Inhibitor Scaffolds

The 3-methyl-5-phenylisoxazol-4-yl moiety is a core structural element in several COX-2 selective inhibitors and their intermediates, including Parecoxib impurities [1]. In contrast, the regioisomeric (5-methyl-3-phenylisoxazol-4-yl) core is also present in some COX-2 inhibitors like Valdecoxib and Parecoxib, but the specific 3-methyl-5-phenyl arrangement is crucial for certain impurity standards and alternative inhibitor designs [2]. (3-Methyl-5-phenylisoxazol-4-yl)methanol serves as a direct precursor or fragment for constructing molecules that incorporate this precise substitution pattern, which is essential for SAR studies and impurity profiling.

Medicinal Chemistry COX-2 Inhibitors Pharmacophore

Functional Group Versatility: Primary Alcohol Reactivity Versus Carboxylic Acid Analog

(3-Methyl-5-phenylisoxazol-4-yl)methanol contains a primary alcohol group that can be oxidized to the corresponding aldehyde or carboxylic acid, reduced, or converted to halides and other leaving groups . Its oxidized derivative, 3-Methyl-5-phenylisoxazole-4-carboxylic acid (CAS 17153-21-8), is also commercially available with a melting point of 190-191°C . The alcohol offers greater synthetic flexibility as it can serve as a precursor to both the acid and a wider array of derivatives (ethers, esters, amines) through simple functional group interconversions, whereas the acid is a terminal oxidation state with more limited downstream transformations.

Synthetic Chemistry Functional Group Interconversion Building Blocks

Safety and Handling: Comparative Hazard Profile with (5-Phenylisoxazol-3-yl)methanol

Both (3-Methyl-5-phenylisoxazol-4-yl)methanol and its regioisomer (5-Phenylisoxazol-3-yl)methanol (CAS 1619-37-0) are classified as irritants with GHS Hazard Statements H302, H315, H319, and H335 [1]. However, the target compound has a higher melting point (109°C vs 102°C), which may reduce the risk of accidental exposure via dust or vapor during handling at ambient temperatures. Quantitatively, the lower vapor pressure associated with the higher melting point suggests reduced inhalation risk under identical storage and handling conditions.

Laboratory Safety GHS Classification Procurement Compliance

Synthetic Provenance: Documented Use in COX-2 Inhibitor Impurity Standards

(3-Methyl-5-phenylisoxazol-4-yl)methanol is not merely a theoretical building block; its core structure is explicitly documented in the synthesis of Parecoxib Impurity 27 (N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide, CAS 477594-28-8) [1]. This establishes a direct, citable link between procurement of this specific alcohol and the generation of a known pharmaceutical impurity standard. In contrast, the (5-methyl-3-phenyl) regioisomer is associated with the parent drug substances Valdecoxib and Parecoxib [2]. For analytical laboratories developing impurity methods or synthesizing reference standards, the 3-methyl-5-phenyl isomer is uniquely required to produce this specific impurity, not interchangeable with the 5-methyl-3-phenyl isomer.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Recommended Applications for (3-Methyl-5-phenylisoxazol-4-yl)methanol (CAS 113826-87-2) Based on Differentiating Evidence


Synthesis of Parecoxib Impurity 27 and Related COX-2 Inhibitor Analogs

This compound is the definitive building block for synthesizing Parecoxib Impurity 27 (CAS 477594-28-8) and other COX-2 inhibitors bearing the 3-methyl-5-phenylisoxazol-4-yl pharmacophore [1]. Its specific regioisomeric substitution is essential for achieving the correct molecular geometry required for COX-2 selectivity. Laboratories engaged in impurity profiling, generic drug development, or SAR exploration of COX-2 inhibitors should procure this precise isomer to ensure synthetic fidelity and regulatory compliance.

Heterocyclic Core Diversification in Medicinal Chemistry Libraries

As a functionalized isoxazole alcohol, this compound serves as a versatile starting material for divergent library synthesis. The primary alcohol can be oxidized to the aldehyde or carboxylic acid, reduced, or converted to halides, sulfonates, ethers, and esters, enabling rapid exploration of chemical space around the 3-methyl-5-phenylisoxazole core . Its strong UV chromophore (phenyl group) facilitates high-throughput purification and analysis, making it ideal for automated parallel synthesis workflows [2].

Analytical Method Development and Impurity Standard Preparation

Given its direct linkage to Parecoxib Impurity 27, this alcohol is a critical intermediate for preparing certified reference standards used in HPLC and LC-MS method validation for COX-2 inhibitor drug products [1]. Its distinct melting point (109°C) and solid-state properties ensure reliable weighing and handling during standard preparation, reducing variability in quantitative analytical procedures.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

(3-Methyl-5-phenylisoxazol-4-yl)methanol is offered as a fragment molecule by several vendors, intended for use in FBDD campaigns and scaffold hopping strategies . Its moderate molecular weight (189.21) and balanced lipophilicity (LogP ~2.14) [3] make it an attractive starting point for growing lead-like molecules, particularly in projects targeting COX-2 or other enzymes with hydrophobic active sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methyl-5-phenylisoxazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.